molecular formula C12H14ClNO2 B11749126 (2S)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one

(2S)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one

Cat. No.: B11749126
M. Wt: 239.70 g/mol
InChI Key: CFBVGSWSOJBYGC-KFJBMODSSA-N
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Description

(2S)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a hydroxycyclohexanone moiety. Its stereochemistry is denoted by the (2S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one typically involves several steps, starting from readily available precursors One common method involves the reaction of 2-chlorobenzaldehyde with a suitable amine to form an imine intermediate This intermediate is then subjected to a cyclization reaction under acidic or basic conditions to yield the desired cyclohexanone derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Acyl chlorides, anhydrides, and alkyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, esters, or other substituted derivatives.

Scientific Research Applications

(2S)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its pharmacological properties, including potential analgesic, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one: Known for its anesthetic and antidepressant properties.

    (2S)-(2-chlorophenyl)[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetic acid hydrochloride: Used as an antiplatelet agent in the prevention of cardiovascular events.

Uniqueness

(2S)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one stands out due to its unique combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

(2S)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one

InChI

InChI=1S/C12H14ClNO2/c13-9-5-2-1-4-8(9)12(14)7-3-6-10(15)11(12)16/h1-2,4-5,10,15H,3,6-7,14H2/t10?,12-/m0/s1

InChI Key

CFBVGSWSOJBYGC-KFJBMODSSA-N

Isomeric SMILES

C1CC(C(=O)[C@](C1)(C2=CC=CC=C2Cl)N)O

Canonical SMILES

C1CC(C(=O)C(C1)(C2=CC=CC=C2Cl)N)O

Origin of Product

United States

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